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molecular formula C13H22O3 B1211848 Methyl 2-hexyl-3-oxocyclopentanecarboxylate CAS No. 37172-53-5

Methyl 2-hexyl-3-oxocyclopentanecarboxylate

Cat. No. B1211848
M. Wt: 226.31 g/mol
InChI Key: IPWBXORAIBJDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03954834

Procedure details

In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser, are placed 19.3 g 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of 2-n-hexyl-3-cyanocyclopentanone, 3.2 g of methanol and 19 g of p-toluene-sulfonic acid monohydrate. The reaction mixture is stirred at reflux temperature for 6 hours. The reaction mixture is then cooled to room temperature and poured into 200 ml of ice cold water. The organic layer is separated and the water phase is extracted with pentane. The combined organic layer and pentane extract are washed with sodium carbonate solution and water and dried over anhydrous sodium sulphate. The solvent is distilled off at atmospheric pressure and the residue is distilled through a short Vigreux column.
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Quantity
3.2 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]1[CH:11]([C:12]#N)[CH2:10][CH2:9][C:8]1=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:15].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:27][OH:28]>>[CH2:1]([CH:7]1[C:8](=[O:14])[CH2:9][CH2:10][CH:11]1[C:12]([O:28][CH3:27])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19.3 g
Type
reactant
Smiles
C(CCCCC)C1C(CCC1C#N)=O
Step Two
Name
2-n-hexyl-3-cyanocyclopentanone
Quantity
19 g
Type
reactant
Smiles
C(CCCCC)C1C(CCC1C#N)=O
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
ice
Quantity
200 mL
Type
reactant
Smiles
Step Five
Name
Quantity
3.2 g
Type
reactant
Smiles
CO
Step Six
Name
Quantity
3.2 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 100 ml round bottomed flask fitted with a mechanical stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the water phase is extracted with pentane
EXTRACTION
Type
EXTRACTION
Details
The combined organic layer and pentane extract
WASH
Type
WASH
Details
are washed with sodium carbonate solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled through a short Vigreux column

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C1C(CCC1=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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